4-(bromomethyl)-1-ethylpyrrolidin-2-one
Description
4-(Bromomethyl)-1-ethylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with a bromomethyl substituent at the 4-position and an ethyl group attached to the nitrogen atom. This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which serves as a versatile leaving group for nucleophilic substitution reactions. Pyrrolidinone derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science, where substituent variations dictate their physicochemical properties and biological activity .
Properties
CAS No. |
1824497-15-5 |
|---|---|
Molecular Formula |
C7H12BrNO |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
4-(Bromomethyl)-1-ethylpyrrolidin-2-one finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of new therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-1-ethylpyrrolidin-2-one exerts its effects depends on its specific application. For instance, in pharmaceutical synthesis, it may act as a building block for the formation of active pharmaceutical ingredients (APIs) through nucleophilic substitution reactions. The molecular targets and pathways involved are typically specific to the biological or chemical processes being studied.
Comparison with Similar Compounds
Structural Comparison
The table below compares 4-(bromomethyl)-1-ethylpyrrolidin-2-one with structurally related pyrrolidinone derivatives:
Key Observations :
- Substituent Position : The target compound features aliphatic substituents (ethyl and bromomethyl), whereas analogs like those in have aromatic or heteroaromatic groups, altering electronic and steric profiles.
- Functional Groups : The hydroxymethyl group in introduces polarity, contrasting with the lipophilic bromomethyl group in the target compound.
Physicochemical Properties
- Lipophilicity : The ethyl group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to the hydroxymethyl analog (logP ~0.5–1.0).
- Thermal Stability : Bromine’s higher atomic weight may reduce melting points compared to chlorine analogs (e.g., has a melting point of ~120–125°C, while brominated analogs likely decompose at lower temperatures).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
